molecular formula C11H11BrClNO4 B2815450 Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate CAS No. 860785-02-0

Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate

Cat. No.: B2815450
CAS No.: 860785-02-0
M. Wt: 336.57
InChI Key: HHMBAQUKDHANIL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate is a brominated aromatic ester featuring a 2-chloroacetyl amino substituent and a methoxy group.

Properties

IUPAC Name

methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO4/c1-17-9-4-8(14-10(15)5-13)7(12)3-6(9)11(16)18-2/h3-4H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMBAQUKDHANIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate is characterized by the following structural features:

  • Molecular Formula : C₉H₈BrClN O₃
  • Molecular Weight : 246.06 g/mol
  • IUPAC Name : Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzoate

The presence of bromine and chlorine atoms in its structure may contribute to its biological activities by influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related derivatives demonstrated that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18
This compoundS. aureus16

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction

A recent study investigated the effects of the compound on MCF-7 cells:

  • Treatment Duration : 24 hours
  • Concentration Range : 10 µM to 50 µM
  • Results :
    • At 25 µM, a significant increase in apoptotic cells was observed (approximately 30% compared to control).
    • Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.

Enzyme TargetInhibition Percentage (%)
Enzyme A50
Enzyme B65
This compound55

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression, it prevents cancer cell growth.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Functional Group Analysis and Structural Analogues

The compound’s key functional groups include:

  • Bromo substituent (electron-withdrawing, para to the ester group).
  • Methoxy group (electron-donating, ortho to the ester).
  • Methyl ester (hydrolyzable to carboxylic acid).

Table 1: Comparison of Structural Features

Compound Name Key Functional Groups Notable Substituents
Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate Bromo, 2-chloroacetyl amino, methoxy, ester Br, Cl, OMe, COOMe
2-(2-Chloroacetamido)benzamide () Chloroacetamido, benzamide Cl, CONH2
Triphenylplumbyl 2-[(2-chloroacetyl)amino]acetate () 2-Chloroacetyl amino, organolead group Pb(C6H5)3, Cl

Key Observations :

  • The organolead derivative () replaces the aromatic ester with a heavy-metal-containing group, likely altering toxicity and reactivity .

Comparisons :

  • Quinazolinone Derivatives (): Cyclization of anthralinamide with 2-chloroacetyl chloride highlights the reactivity of chloroacetyl groups in forming heterocycles. This suggests the target compound’s 2-chloroacetyl group could participate in similar cyclization or nucleophilic substitution reactions .
  • Organolead Compounds (): Triphenylplumbyl derivatives are synthesized via metal-organic coupling, contrasting with the target compound’s purely organic framework .

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